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Compound of Interest

Compound Name: (S)-2-methoxypropanoic acid

Cat. No.: B016507 Get Quote

An In-Depth Technical Guide to (S)-2-Methoxypropanoic Acid: Synthesis, Characterization,

and Application

This guide provides a comprehensive technical overview of (S)-2-methoxypropanoic acid, a

valuable chiral building block in modern organic synthesis. Tailored for researchers, scientists,

and drug development professionals, this document moves beyond simple data presentation to

explain the causality behind methodological choices, ensuring a deep understanding of the

compound's properties and handling.

Core Molecular and Physical Properties
(S)-2-methoxypropanoic acid is a chiral carboxylic acid featuring a methoxy group at the

alpha-position. This structure imparts specific chemical properties that make it a useful

intermediate in the synthesis of more complex, stereochemically defined molecules. Its identity

and fundamental properties are summarized below.
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Property Value Source(s)

IUPAC Name (2S)-2-methoxypropanoic acid [1]

Synonyms

(S)-(-)-2-Methoxypropionic

acid, s-2-methoxypropanoic

acid

CAS Number 23953-00-6

Molecular Formula C₄H₈O₃ [1]

Molecular Weight 104.10 g/mol [1]

Monoisotopic Mass 104.047344113 Da [1]

Physical Form Liquid

Boiling Point 99 °C @ 20 mmHg

Refractive Index ~1.414

Specific Rotation [α]²⁰/D −75° (approx.)

Synthesis of Enantiomerically Pure (S)-2-
Methoxypropanoic Acid
Obtaining (S)-2-methoxypropanoic acid in high enantiomeric purity is critical for its application

in stereoselective synthesis. Two primary strategies are employed: the resolution of a racemic

mixture and direct asymmetric synthesis from a chiral pool starting material.

Strategy 1: Racemic Synthesis and Chiral Resolution
This is the most common and industrially validated approach. It involves a non-stereoselective

synthesis to produce a racemic mixture of 2-methoxypropanoic acid, followed by separation of

the enantiomers.

Part A: Synthesis of Racemic 2-Methoxypropanoic Acid

The synthesis proceeds via a standard Williamson ether synthesis, where the alkoxide of a

lactate precursor displaces a leaving group. A more direct and high-yielding method starts from
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2-bromopropionic acid.

Reaction Principle: A methanolic solution of sodium methoxide acts as both the nucleophile

and the base. The methoxide ion displaces the bromide from 2-bromopropionic acid in an

Sₙ2 reaction. The acidic workup ensures the final product is the protonated carboxylic acid.

Experimental Protocol: Racemic Synthesis[2][3]

Reaction Setup: To a stirring solution of 2-bromopropionic acid (1.0 eq) in methanol (approx.

2.5 mL per 10 mmol of acid), slowly add a 25% solution of sodium methoxide in methanol

(2.0 eq) under a nitrogen atmosphere.

Reaction Execution: Heat the mixture to 50 °C and maintain for 12-16 hours (overnight). The

reaction progress can be monitored by TLC or LC-MS.

Workup: Cool the reaction mixture to room temperature and concentrate under reduced

pressure to remove the methanol.

Acidification & Extraction: To the resulting residue, add 1N hydrochloric acid (HCl) until the

pH is ~1. Extract the aqueous layer with ethyl acetate (3x volumes).

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure to yield racemic 2-methoxypropanoic acid as a

colorless oil. Yields are typically high (>95%).

Part B: Chiral Resolution via Diastereomeric Salt Formation

Causality of Method: Enantiomers possess identical physical properties, making them

inseparable by standard techniques like distillation or achiral chromatography.[3] By reacting

the racemic acid with a single enantiomer of a chiral base, a pair of diastereomeric salts is

formed. Diastereomers have different physical properties, including solubility, allowing for

their separation by fractional crystallization.[3]

Experimental Protocol: Chiral Resolution

Salt Formation: Dissolve the racemic 2-methoxypropanoic acid (1.0 eq) in a suitable solvent

(e.g., ethanol, isopropanol, or acetone). In a separate flask, dissolve a chiral resolving agent,
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such as (S)-(-)-α-phenylethylamine or an alkaloid like quinine (0.5 - 1.0 eq), in the same

solvent.

Crystallization: Slowly add the chiral base solution to the acid solution with stirring. The

diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility. The

process may be initiated by seeding with a small crystal. Allow the crystallization to proceed,

often with slow cooling.

Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash with a small

amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with

1N HCl to pH ~1. This protonates the carboxylic acid and liberates the free (S)-2-
methoxypropanoic acid.

Final Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate

or dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to

yield the enantiomerically enriched (S)-2-methoxypropanoic acid. The enantiomeric excess

(e.e.) must be confirmed analytically (see Section 3).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b016507?utm_src=pdf-body
https://www.benchchem.com/product/b016507?utm_src=pdf-body
https://www.benchchem.com/product/b016507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Racemic Synthesis

Chiral Resolution

2-Bromopropionic Acid

Reaction

NaOCH3 / MeOH

Workup (Acidification/Extraction)

Racemic Acid

Salt Formation

Chiral Base

Fractional Crystallization

Diastereomeric Salt (S-acid, R-base)

Liberation (Acidification/Extraction)

Pure (S)-Acid

Click to download full resolution via product page

Caption: Workflow for Synthesis and Chiral Resolution.
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Strategy 2: Asymmetric Synthesis from the Chiral Pool
This approach leverages a readily available, enantiomerically pure starting material. (S)-

Alanine is an ideal precursor.

Reaction Principle: This route involves the diazotization of the amino group of (S)-alanine in

the presence of methanol. The reaction proceeds with retention of configuration at the chiral

center, forming the methyl ester of (S)-2-methoxypropanoic acid, which is then hydrolyzed.

Conceptual Protocol: Asymmetric Synthesis

Diazotization: Cool a solution of (S)-Alanine in methanol to 0 °C. Slowly add a solution of

sodium nitrite (NaNO₂) followed by careful addition of an acid (e.g., H₂SO₄) to generate

nitrous acid in situ.

Esterification/Etherification: The diazonium intermediate is unstable and will be displaced by

methanol, leading to the formation of methyl (S)-2-methoxypropanoate.

Hydrolysis: After the reaction is complete, the crude methyl ester is hydrolyzed to the

carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidic workup).

Analytical Characterization: A Self-Validating
System
Confirming the identity, purity, and stereochemical integrity of (S)-2-methoxypropanoic acid
requires a suite of analytical techniques.
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Caption: Analytical Workflow for Product Validation.

NMR Spectroscopy
¹H NMR: Provides confirmation of the core structure.

Protocol: Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

Acquire the spectrum on a standard NMR spectrometer (≥400 MHz).

Expected Spectrum (in CD₃OD):[2]

δ ~3.67 ppm (quartet, 1H): The proton on the chiral carbon (C2), split by the adjacent

methyl group protons.

δ ~3.33 ppm (singlet, 3H): The protons of the methoxy (-OCH₃) group.

δ ~1.33 ppm (doublet, 3H): The protons of the C3 methyl group, split by the single proton

on C2.
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A broad singlet for the carboxylic acid proton (-COOH) will also be present, with its

chemical shift being highly dependent on concentration and solvent.

¹³C NMR: Confirms the presence of all four unique carbon environments.

Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C

spectrum.

Expected Chemical Shifts:[4][5]

~175-180 ppm: Carboxylic acid carbonyl carbon (C1).

~75-80 ppm: Chiral carbon bearing the methoxy group (C2).

~55-60 ppm: Methoxy carbon (-OCH₃).

~18-22 ppm: Methyl carbon (C3).

Mass Spectrometry (MS)
MS confirms the molecular weight and provides structural information through fragmentation

patterns.

Protocol: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) with

electron ionization (EI) or by direct infusion using Electrospray Ionization (ESI).

Expected Fragmentation (EI):

m/z 104: Molecular ion [M]⁺.

m/z 89: Loss of a methyl radical (•CH₃).

m/z 59: Loss of the carboxyl group (•COOH), corresponding to [CH(OCH₃)CH₃]⁺. This is

often a prominent peak due to alpha-cleavage common in ethers.[6]

m/z 45: Carboxyl fragment [COOH]⁺.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chiral High-Performance Liquid Chromatography
(HPLC)
This is the definitive technique for determining enantiomeric excess (e.e.).

Principle of Self-Validation: A robust chiral method must demonstrate baseline separation of

both enantiomers. This is achieved by analyzing the synthesized (S)-enantiomer, the

corresponding (R)-enantiomer (if available), and, most importantly, a racemic mixture. The

ability to resolve the racemic sample into two distinct peaks validates the method's specificity

for the enantiomers.

Protocol: Direct Chiral HPLC

Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns

(e.g., Chiralcel® OD-H, Chiralpak® AD) are excellent starting points for chiral acids.

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of

hexane or heptane with an alcohol modifier like isopropanol or ethanol. For acidic

analytes, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic

acid, TFA) is crucial to ensure good peak shape by suppressing the ionization of the

carboxyl group.

Sample Preparation: Prepare a stock solution of the synthesized (S)-acid, and a separate

solution of the racemic acid, at approximately 1 mg/mL in the mobile phase.

Analysis: Inject the racemic mixture to develop the separation method, adjusting the

mobile phase composition to achieve baseline resolution (Rₛ > 1.5). Once optimized, inject

the synthesized (S)-acid sample to confirm its retention time and quantify the area of the

minor (R)-enantiomer peak, if any.

Quantification: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) -

Area(R)) / (Area(S) + Area(R)) ] x 100.

Applications in Drug Discovery and Development
Chiral α-methoxy acids are valuable building blocks because the methoxy group can serve as a

bioisostere for other functionalities or can be strategically placed to influence conformation and
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binding to biological targets. While direct applications of (S)-2-methoxypropanoic acid are

proprietary or less documented, its utility can be understood from its structural analogues used

in cutting-edge drug development.

A prominent example is the use of the closely related (S)-2-methoxy-2-phenylacetic acid in the

synthesis of ORY-1001 (Iadademstat), a potent and selective inhibitor of the epigenetic enzyme

KDM1A (also known as LSD1), which is in clinical trials for acute leukemia.[7][8][9][10] In the

synthesis of such complex molecules, the chiral acid fragment is introduced to build a key part

of the final structure. The specific (S)-configuration is essential for the molecule to fit correctly

into the enzyme's active site, demonstrating the absolute necessity of high enantiomeric purity

in the starting building block. The use of such chiral fragments underscores the importance of

developing robust and scalable synthetic and analytical methods for compounds like (S)-2-
methoxypropanoic acid.

Safety and Handling
(S)-2-methoxypropanoic acid requires careful handling in a laboratory setting.

GHS Hazard Classification:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat. Handle in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong bases and oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b016507?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

